3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide

Chemoselectivity Chiral Oxazolidinones Protecting Group Strategy

Replace unstable Garner's aldehyde or generic protecting groups with a robust chiral building block proven to prevent unwanted cyclization. This Weinreb amide enables controlled ketone synthesis and diastereoselective 1,2-diol formation. - **Yield reliability**: 75-90% with lithium acetylides - **Chemoselectivity**: Boc steric bulk blocks side reactions (direct comparison vs Cbz) - **Stability**: Latent α-amino aldehyde; reduce to aldehyde only when needed, avoiding epimerization - **Supply**: Packaged under inert gas, shipped ambient, 12-month shelf life at -20°C

Molecular Formula C13H24N2O5
Molecular Weight 288.34 g/mol
Cat. No. B12278235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide
Molecular FormulaC13H24N2O5
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C
InChIInChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(8-19-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3
InChIKeyUSINQMZZDNKSQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide


3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide (IUPAC: tert-butyl 4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate) is a chiral oxazolidine derivative functioning as a Weinreb amide [1]. With a molecular formula of C13H24N2O5 and a molecular weight of 288.34 g/mol, it serves as a versatile chiral building block for the asymmetric synthesis of complex molecules, including amino alcohols and natural products [2].

Weinreb Amide
Controlled nucleophilic additions without over-addition
Chiral Oxazolidine
Enantiopure building block for asymmetric synthesis
Boc Protection
Steric bulk guides chemoselective reaction pathways

Analog Substitution Risks for 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide


Substituting this specific compound with a generic alternative, such as an analog with a different N-protecting group (e.g., Cbz or Fmoc) or a different chiral auxiliary, poses a significant risk to synthetic outcomes. The tert-butoxycarbonyl (Boc) group's steric bulk is not merely a passive protector; it actively influences chemoselectivity and reaction pathways. As demonstrated in a direct comparative study, an N-Boc analog prevented an undesired intramolecular cyclization that occurred with an N-Cbz counterpart, highlighting that the choice of protecting group can fundamentally alter the reaction's course and product profile [1]. Furthermore, the unique reactivity profile of the Weinreb amide moiety is essential for controlled nucleophilic additions, a function that cannot be replicated by esters or acids [2].

Protecting Group Cbz analog may follow a different pathway (cyclization) than Boc (methylation), altering product profile.
Acyl Donor Esters or acid chlorides cannot replicate Weinreb amide controlled addition and may lead to over-addition byproducts.

Differentiation from Closest Analogs: 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide


Chemoselectivity: Boc vs. Cbz Protecting Groups

A direct head-to-head comparison under identical conditions (treatment with MeI/K₂CO₃) revealed a stark divergence in reactivity between N-Boc and N-Cbz oxazolidine derivatives [1]. The N-Cbz derivative underwent cyclization to form a chiral oxazolidinone ring. In contrast, the N-Boc analog, (4S)-t-BuOCONHCH(CH2OH)CONHN=CH-aryl, which shares the core structure of the target compound, did not cyclize and instead underwent selective N-methylation without loss of the Boc group, yielding (4S)-t-BuOCONMeCH(CH2OH)CONHN=CH-aryl [1].

Chemoselectivity: Boc vs Cbz
Head-to-head
Cbz: cyclization to oxazolidinone; Boc: selective N-methylation, no cyclization
Supports chemoselectivity-driven pathway choice
Identical MeI/K₂CO₃ conditions
Chemoselectivity Chiral Oxazolidinones Protecting Group Strategy

Weinreb Amide Reactivity in Nucleophilic Additions

The Weinreb amide functionality of this compound demonstrates high and reliable reactivity. In a study using an N-Boc oxazolidine Weinreb amide 12 (a direct analog of the target compound), its reaction with various lithium acetylides 13–16 produced the desired 2-acyl oxazolidines 17–20 with yields ranging from 75% to 90% [1]. This performance is characteristic of Weinreb amides, which are known to react with organometallic reagents to yield ketones without the common problem of over-addition seen with esters or acid chlorides [2].

Weinreb Amide Yield
Reported
75–90% yield in nucleophilic addition with lithium acetylides
Supports reliable acyl oxazolidine synthesis
Analog compound under controlled conditions
Weinreb Amide Nucleophilic Addition Synthetic Yield

Chiral Integrity of Weinreb Amides

Maintaining chiral integrity is paramount for any chiral building block. A significant advantage of the Weinreb amide class is its ability to undergo transformations without racemization. This is a critical differentiator from other functional groups like aldehydes, which are prone to epimerization. Literature indicates that when converting optically active carboxylic acids to Weinreb amides, the reactions proceed without detectable racemization of the chiral center [1]. This stability is further highlighted by the challenges in synthesizing Garner's aldehyde, a related compound, where the use of triethylamine as a base during Swern oxidation can reduce optical purity to 80% ee [2].

Chiral Integrity
Class-level
Weinreb amides retain enantiomeric purity; Garner's aldehyde can drop to 80% ee
Supports enantiomeric purity retention review
Comparative class-level inference; conditions vary
Chiral Stability Racemization Weinreb Amide

Purity Specification for Procurement

For procurement, a verifiable purity specification is essential. The (S)-enantiomer of this compound, (S)-tert-butyl 4-(methoxy(methyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate, is commercially available with a purity of ≥95%, as confirmed by multiple reputable vendors . This establishes a baseline quality standard for the compound and its derivatives.

Purity Benchmark
Data to verify
Commercially available ≥95% purity for (S)-enantiomer
Baseline quality benchmark for procurement
Supplier specification; independent verification recommended
Purity Quality Control Procurement Specification

Application Scenarios for 3-Boc-N-methoxy-N,2,2-trimethyloxazolidine-4-carboxamide


Synthesis of Enantiopure 1,2-Diols and Amino Alcohols

This compound is the ideal precursor for synthesizing enantiopure 1,2-diols and amino alcohols, key motifs in pharmaceuticals and natural products. The established methodology uses N-Boc 2-acyloxazolidines as precursors to enantiopure 1,2-diols via highly diastereoselective nucleophilic additions [1]. The reliable 75-90% yields in key steps with lithium acetylides (Evidence Item 2) and the proven chemoselectivity of the Boc group (Evidence Item 1) make this compound a low-risk starting material for these complex syntheses.

Ketone Synthesis via Organometallic Addition

In synthetic routes requiring the precise installation of a ketone group without the risk of over-addition to a tertiary alcohol, this Weinreb amide is superior to esters or acid chlorides. The chelation-stabilized intermediate formed during the reaction with organometallic reagents (e.g., Grignard or organolithium) prevents further reaction, enabling a clean conversion to the desired ketone upon workup [2]. This contrasts with the use of Garner's aldehyde, which can be prone to racemization under certain conditions (Evidence Item 3).

Chiral Aldehyde Generation for Chain Elongation

The compound serves as a stable, latent form of a chiral α-amino aldehyde. While Garner's aldehyde is a widely used intermediate for carbon-chain elongation reactions like carbonyl alkylations and olefinations , it can be sensitive and prone to epimerization [3]. The Weinreb amide offers a more robust alternative. It can be stored and handled with greater ease, then selectively reduced (e.g., with DIBAL-H) to the desired aldehyde immediately before use, ensuring maximum optical purity and minimizing decomposition [4].

Asymmetric Synthesis of Alkaloids and Heterocycles

The oxazolidine ring in this compound acts as a chiral auxiliary, providing high levels of stereocontrol in subsequent reactions. This has been demonstrated in the stereoselective synthesis of piperidinic heterocycles, a structural class common in many alkaloids [5]. The Boc protecting group's unique steric influence on chemoselectivity, as shown in the direct comparison with a Cbz analog (Evidence Item 1), is a critical advantage when designing complex synthetic routes where protecting group orthogonality and reaction control are paramount.

Application
Selection Property
Validation Focus
Synthesis of enantiopure 1,2-diols
Weinreb amide nucleophilic addition efficiency
Diastereoselectivity and yield review
Ketone synthesis via organometallic addition
Controlled ketone formation without over-addition
Organometallic reaction outcome assessment
Chiral aldehyde generation
Stable latent aldehyde with high enantiopurity retention
Reduction step and optical purity verification
Asymmetric synthesis of alkaloids
Chiral auxiliary and chemoselective Boc protection
Stereochemical outcome and protecting group strategy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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